N-(2-METHOXYPYRIMIDIN-5-YL)-3-[(6-METHYLPYRIDAZIN-3-YL)OXY]BENZAMIDE
Description
Properties
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)-3-(6-methylpyridazin-3-yl)oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c1-11-6-7-15(22-21-11)25-14-5-3-4-12(8-14)16(23)20-13-9-18-17(24-2)19-10-13/h3-10H,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHOTECJINLBRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CN=C(N=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPYRIMIDIN-5-YL)-3-[(6-METHYLPYRIDAZIN-3-YL)OXY]BENZAMIDE typically involves multiple steps, including the formation of the pyrimidine and pyridazine rings, followed by their coupling with a benzamide moiety. Common reagents used in these reactions include methoxy and methyl substituents, which are introduced through specific reaction conditions such as nucleophilic substitution or palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYPYRIMIDIN-5-YL)-3-[(6-METHYLPYRIDAZIN-3-YL)OXY]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation of the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
N-(2-METHOXYPYRIMIDIN-5-YL)-3-[(6-METHYLPYRIDAZIN-3-YL)OXY]BENZAMIDE has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-METHOXYPYRIMIDIN-5-YL)-3-[(6-METHYLPYRIDAZIN-3-YL)OXY]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Similar Benzamide Derivatives
Structural and Functional Group Comparisons
Nemonapride ()
- Structure: N-[(2R,3R)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide.
- Key Features :
- Benzamide core with a chloro substituent at position 5 and methoxy at position 2.
- A pyrrolidine side chain with benzyl and methyl groups, contributing to stereochemical complexity.
- The pyrrolidine side chain in Nemonapride introduces chirality, which is absent in the target compound’s pyrimidine-pyridazine system .
N-Ethyl-N-isopropyl-3-methyl-5-{[(2S)-2-(pyridin-4-ylamino)propyl]oxy}benzamide ()
- Structure: Features an ethyl-isopropylamide group and a pyridinylamino-linked propyloxy chain.
- Key Features: Branched alkyl substituents (ethyl, isopropyl) on the amide nitrogen. A pyridin-4-ylamino group connected via a propyloxy linker.
- Comparison :
Thiadiazole- and Quinoxaline-Containing Benzamides ()
- Examples: N-(5-(3-Hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl)-3,5-bis(trifluoromethyl)benzamide (3d). (3-(3-Hydroxyquinoxalin-2-yl)-5-mercapto-4H-1,2,4-triazol-4-yl)(phenyl)methanone (4a).
- Key Features: Trifluoromethyl, nitro, and thiadiazole groups introduce strong electron-withdrawing effects. Quinoxaline and triazole rings add rigidity and hydrogen-bonding sites.
- Comparison: The target compound lacks thiadiazole or quinoxaline moieties, which in these analogs likely enhance metabolic stability but reduce solubility. Trifluoromethyl groups (e.g., in 3d) increase electronegativity, unlike the target’s methoxy and methyl groups, which are electron-donating .
N-(5-Chloro-2-pyridinyl)benzamide ()
- Structure : Simple benzamide with a 5-chloro-2-pyridinyl substituent.
- Key Features :
- Molecular weight: 232.67 g/mol.
- Chloro and pyridine groups provide minimal steric hindrance.
- Comparison :
Physicochemical and Pharmacokinetic Properties
Research Findings and Implications
- Electron Effects : Methoxy and methyl groups in the target compound may enhance electron-donating capacity compared to chloro or trifluoromethyl substituents in analogs, influencing receptor binding .
- Solubility : The pyridazine and pyrimidine rings in the target compound likely reduce solubility compared to alkyl-substituted analogs (e.g., ) but improve it relative to thiadiazole derivatives ().
- Biological Targets : The dual heterocyclic system in the target compound may target kinases or GPCRs , whereas Nemonapride’s pyrrolidine side chain suggests affinity for dopamine receptors .
Biological Activity
N-(2-Methoxypyrimidin-5-yl)-3-[(6-methylpyridazin-3-yl)oxy]benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a methoxypyrimidine moiety and a pyridazine-derived ether. Its molecular formula is with a molecular weight of 324.37 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It can act as a modulator for various receptors, influencing signaling pathways critical for cell function.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which may protect cells from oxidative stress.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various bacterial strains. In vitro testing revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent .
Case Studies
- Study on Anticancer Effects :
-
Antimicrobial Activity Assessment :
- Objective : To assess the antimicrobial efficacy against E. coli and S. aureus.
- Methodology : Disk diffusion method was employed to evaluate inhibition zones.
- Results : The compound showed inhibition zones of 12 mm against E. coli and 15 mm against S. aureus, demonstrating significant antimicrobial activity .
Data Summary
| Biological Activity | Cell Line/Organism | IC50/Inhibition Zone |
|---|---|---|
| Anticancer | MCF-7 | 15 µM |
| PC-3 | 20 µM | |
| Antimicrobial | E. coli | 12 mm |
| S. aureus | 15 mm |
Q & A
Q. What are the common synthetic pathways for N-(2-methoxypyrimidin-5-yl)-3-[(6-methylpyridazin-3-yl)oxy]benzamide?
The compound can be synthesized via sequential coupling reactions. A typical route involves:
- Step 1: Synthesis of the benzamide core through condensation of 3-hydroxybenzoic acid derivatives with activated pyridazine intermediates.
- Step 2: Methoxy group introduction on the pyrimidine ring using methylating agents like methyl iodide under basic conditions (e.g., K₂CO₃).
- Step 3: Final coupling via nucleophilic aromatic substitution (SNAr) between the pyrimidine and pyridazine moieties, optimized at elevated temperatures (80–120°C) in polar aprotic solvents (e.g., DMF or DMSO) .
Key Considerations: Monitor reaction progress via TLC or HPLC to avoid over-alkylation or byproduct formation.
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Crystallography: Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and SHELXS (for structure solution) ensures precise atomic positioning. The methoxy and pyridazine groups require careful analysis due to potential steric hindrance .
- Spectroscopy: ¹H/¹³C NMR verifies substituent positions (e.g., methoxy protons at δ ~3.8–4.0 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight within ±2 ppm error .
Q. What in vitro assays are suitable for preliminary evaluation of bioactivity?
- Enzyme Inhibition: Use kinase or protease assays (e.g., fluorescence-based) to test interactions with targets like BRAF or EGFR, given structural similarity to known inhibitors .
- Antimicrobial Activity: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM to 100 µM .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data?
If conflicting results arise (e.g., variable IC₅₀ values across studies):
- Reproducibility Checks: Standardize assay conditions (pH, temperature, solvent controls).
- Structural Validation: Re-analyze compound purity via HPLC and SCXRD to rule out batch-specific degradation or polymorphism .
- Target Selectivity Profiling: Use kinome-wide screening to identify off-target effects that may skew results .
Q. What strategies optimize the compound’s pharmacokinetic properties?
- Solubility Enhancement: Co-crystallization with coformers (e.g., succinic acid) improves aqueous solubility. Evidence from similar benzamides shows a 2–3-fold increase in dissolution rates via cocrystal engineering .
- Metabolic Stability: Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridazine ring to reduce CYP450-mediated oxidation. In vitro microsomal assays (human liver microsomes) can quantify half-life improvements .
Q. How can computational methods guide the design of derivatives?
- Docking Studies: Use Schrödinger Suite or AutoDock Vina to predict binding modes to BRAF or other kinases. Focus on hydrogen bonding with pyrimidine N1 and hydrophobic interactions with the benzamide core .
- QSAR Modeling: Correlate substituent electronegativity (Hammett σ values) with bioactivity to prioritize synthetic targets .
Q. What advanced techniques characterize intermolecular interactions in solid-state formulations?
- Thermal Analysis: Differential scanning calorimetry (DSC) identifies polymorphic transitions (melting endotherms ~200–220°C).
- Dynamic Vapor Sorption (DVS): Quantifies hygroscopicity, critical for stability in humid environments.
- Solid-State NMR: Resolves hydrogen-bonding networks between the compound and excipients .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
